molecular formula C19H37BrO3 B14222007 11-Hydroxyundecyl 8-bromooctanoate CAS No. 819883-43-7

11-Hydroxyundecyl 8-bromooctanoate

Cat. No.: B14222007
CAS No.: 819883-43-7
M. Wt: 393.4 g/mol
InChI Key: YOMLOCHLXCWERX-UHFFFAOYSA-N
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Description

11-Hydroxyundecyl 8-bromooctanoate is an organic compound with the molecular formula C19H37BrO3. It is a brominated ester that features both a hydroxyl group and a bromine atom, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of more complex molecules due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxyundecyl 8-bromooctanoate typically involves a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

11-Hydroxyundecyl 8-bromooctanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

Major Products

    Substitution: Formation of 11-azidoundecyl 8-bromooctanoate or 11-thiocyanatoundecyl 8-bromooctanoate.

    Oxidation: Formation of 11-oxoundecyl 8-bromooctanoate.

    Reduction: Formation of 11-hydroxyundecyl 8-hydroxyoctanoate.

Scientific Research Applications

11-Hydroxyundecyl 8-bromooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Hydroxyundecyl 8-bromooctanoate involves its reactive functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the bromine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

    11-Bromoundecanol: Similar structure but lacks the ester group.

    8-Bromooctanoic Acid: Similar structure but lacks the hydroxyl group.

    11-Hydroxyundecyl octanoate: Similar structure but lacks the bromine atom.

Uniqueness

11-Hydroxyundecyl 8-bromooctanoate is unique due to the presence of both a hydroxyl group and a bromine atom, which provides it with versatile reactivity. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

CAS No.

819883-43-7

Molecular Formula

C19H37BrO3

Molecular Weight

393.4 g/mol

IUPAC Name

11-hydroxyundecyl 8-bromooctanoate

InChI

InChI=1S/C19H37BrO3/c20-16-12-8-6-7-11-15-19(22)23-18-14-10-5-3-1-2-4-9-13-17-21/h21H,1-18H2

InChI Key

YOMLOCHLXCWERX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCO)CCCCCOC(=O)CCCCCCCBr

Origin of Product

United States

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